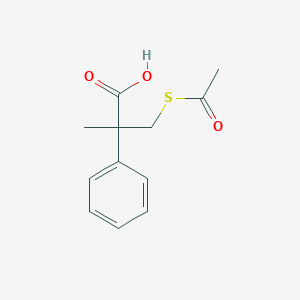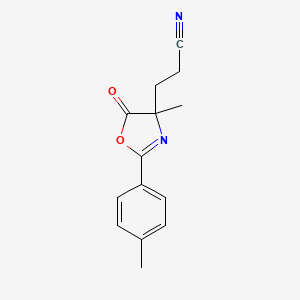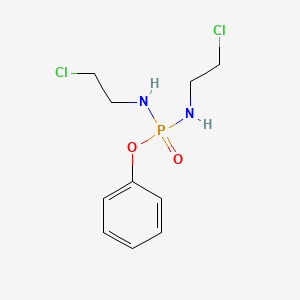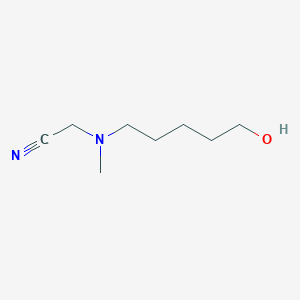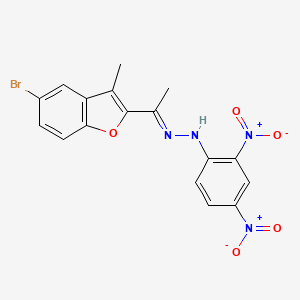
1,2,8,9-Tetrachlorononane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,8,9-Tetrachlorononane is a chlorinated hydrocarbon with the molecular formula C9H16Cl4. It is a member of the polychloroalkanes family, which are compounds characterized by multiple chlorine atoms attached to an alkane backbone. These compounds are often used in various industrial applications due to their chemical stability and resistance to degradation .
Méthodes De Préparation
The synthesis of 1,2,8,9-Tetrachlorononane typically involves the chlorination of nonane or its derivatives. One common method is the addition of chlorine to nonane under controlled conditions. This process can be carried out in the presence of a catalyst to enhance the reaction rate and selectivity. Industrial production methods often involve the use of large-scale chlorination reactors where nonane is exposed to chlorine gas at elevated temperatures and pressures .
Analyse Des Réactions Chimiques
1,2,8,9-Tetrachlorononane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated alcohols or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound to less chlorinated hydrocarbons. Typical reducing agents are hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated alcohols, while substitution can produce a variety of functionalized hydrocarbons.
Applications De Recherche Scientifique
1,2,8,9-Tetrachlorononane has several applications in scientific research:
Chemistry: It is used as a reference standard in the analysis of chlorinated hydrocarbons and in the study of reaction mechanisms involving chlorinated compounds.
Biology: Research into the biological effects of chlorinated hydrocarbons often includes studies on this compound to understand its impact on living organisms.
Medicine: While not directly used in medicine, its derivatives and related compounds are studied for their potential therapeutic properties.
Mécanisme D'action
The mechanism by which 1,2,8,9-Tetrachlorononane exerts its effects involves interactions with cellular membranes and enzymes. The chlorine atoms in the compound can form strong bonds with biological molecules, potentially disrupting normal cellular functions. This can lead to changes in membrane permeability and enzyme activity, affecting various biochemical pathways .
Comparaison Avec Des Composés Similaires
1,2,8,9-Tetrachlorononane can be compared with other polychloroalkanes such as 1,1,1,9-Tetrachlorononane and 1,2,5,6,9,10-Hexachlorodecane. These compounds share similar chemical properties but differ in the number and position of chlorine atoms. The unique arrangement of chlorine atoms in this compound gives it distinct reactivity and stability characteristics .
Similar Compounds
- 1,1,1,9-Tetrachlorononane
- 1,2,5,6,9,10-Hexachlorodecane
- 1,2,3,4-Tetrachlorobutane
These compounds are often studied together to understand the effects of chlorination on hydrocarbon properties and reactivity.
Propriétés
Numéro CAS |
865306-20-3 |
|---|---|
Formule moléculaire |
C9H16Cl4 |
Poids moléculaire |
266.0 g/mol |
Nom IUPAC |
1,2,8,9-tetrachlorononane |
InChI |
InChI=1S/C9H16Cl4/c10-6-8(12)4-2-1-3-5-9(13)7-11/h8-9H,1-7H2 |
Clé InChI |
XYOZQZZVJXSSML-UHFFFAOYSA-N |
SMILES canonique |
C(CCC(CCl)Cl)CCC(CCl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-1-oxo-](/img/structure/B13797323.png)
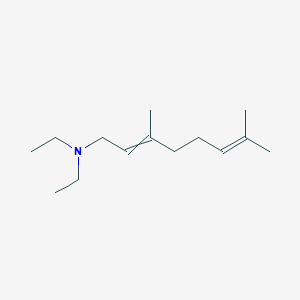
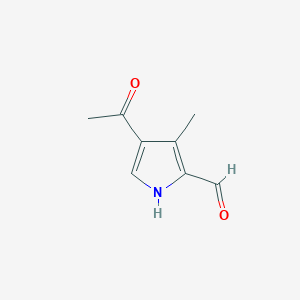

![6-[(Diethylamino)sulfonyl]-4-((E)-3-[6-[(diethylamino)sulfonyl]-1-ethyl-4(1H)-quinolinylidene]-1-propenyl)-1-ethylquinolinium iodide](/img/structure/B13797345.png)
![Tripotassium 2,5-bis[4-[[4,5-dihydro-3-methyl-5-oxo-1-(4-sulphonatophenyl)-1H-pyrazol-4-YL]azo]benzamido]benzenesulphonate](/img/structure/B13797347.png)
